molecular formula C6H3BrF2N4 B2766218 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2248401-04-7

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2766218
CAS No.: 2248401-04-7
M. Wt: 249.019
InChI Key: NDUMSRKWWGYADD-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction conditions are eco-friendly, additive-free, and demonstrate good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine are not detailed, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazolopyrimidines and condensed heterocyclic compounds, which can have enhanced biological activities.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N4/c7-3-1-10-6-11-5(4(8)9)12-13(6)2-3/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMSRKWWGYADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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